N-(3-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-4-27(5-2)13-14-28-21-12-7-6-11-20(21)23(26-24(28)31)32-16-22(30)25-19-10-8-9-18(15-19)17(3)29/h8-10,15H,4-7,11-14,16H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPIZNKDPCOXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its structural complexity suggests that it may exhibit diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound features a hexahydroquinazoline core linked to a thioacetamide moiety, which is known for its potential pharmacological properties. The presence of the diethylamino group may enhance its solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of apoptotic pathways and inhibition of cell proliferation.
- Case Study : A related compound demonstrated effectiveness against glioma cell lines by inhibiting key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- In Vitro Studies : Research has shown that derivatives of this compound can exhibit antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic functions .
Neuroprotective Effects
The diethylamino group suggests possible neuroprotective effects:
- Research Findings : Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis. This could be beneficial in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-(3-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines with promising results:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms that require further elucidation.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of this compound:
- Study on Anticancer Activity : A study published in ACS Omega highlighted the design and synthesis of similar compounds with notable anticancer effects against multiple cell lines .
- Antimicrobial Studies : Research conducted on related thioamide derivatives demonstrated significant antimicrobial activities against resistant strains .
- Molecular Docking Studies : Computational studies have suggested that this compound could effectively bind to specific targets involved in cancer progression and bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
